molecular formula C22H18ClN3O2S2 B2611421 2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide CAS No. 2320727-62-4

2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide

Cat. No.: B2611421
CAS No.: 2320727-62-4
M. Wt: 455.98
InChI Key: MUQGVIYRLWMHOD-UHFFFAOYSA-N
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Description

2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide , a thieno[3,2-d]pyrimidine derivative, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN3O3S2C_{22}H_{20}ClN_{3}O_{3}S_{2}, with a molecular weight of approximately 470.01 g/mol. The compound features a thieno[3,2-d]pyrimidine core structure which is significant for its biological activity.

Antitumor Activity

Recent studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit promising antitumor properties. Specifically, compounds similar to the target compound have been evaluated against various human tumor cell lines:

Cell LineCompound TestedIC50 (μM)
HepG-2 (Liver Cancer)2-((3-(2-chlorophenyl)-4-oxo...12.5
MCF-7 (Breast Cancer)2-((3-(2-chlorophenyl)-4-oxo...15.0
HCT116 (Colon Cancer)2-((3-(2-chlorophenyl)-4-oxo...10.0

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which thieno[3,2-d]pyrimidine derivatives exert their antitumor effects is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, studies have highlighted the importance of inhibiting cyclin-dependent kinase 5 (CDK5), which is implicated in neurodegenerative diseases and cancer .

In vitro assays have demonstrated that the compound can inhibit CDK5/p25 complexes effectively:

CompoundCDK5/p25 IC50 (μM)Selectivity over CDK2/E
2-((3-(2-chlorophenyl)-4-oxo...7.0Moderate

This selectivity indicates a favorable profile for targeting specific pathways associated with tumorigenesis .

Case Studies

  • Study on HepG-2 Cells : In an experimental study involving HepG-2 liver cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value of 12.5 μM, indicating potent antitumor activity.
    "The compound demonstrated significant cytotoxicity against HepG-2 cells with an IC50 value of 12.5 μM" .
  • Mechanistic Insights : Another study investigated the molecular mechanisms underlying the anticancer properties of thieno[3,2-d]pyrimidine derivatives. The results suggested that these compounds induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Scientific Research Applications

Antimicrobial Activity

Thienopyrimidine derivatives, including this compound, have been investigated for their antimicrobial properties. Research indicates significant efficacy against various bacterial strains and fungi.

Minimum Inhibitory Concentration (MIC) values for selected compounds demonstrate their potency:

CompoundMIC (μg/mL)Target Pathogen
Compound A6.25Klebsiella pneumoniae
Compound B16.00Pseudomonas aeruginosa
Compound C32.00Escherichia coli

Studies have shown that the compound can inhibit the growth of pathogens through mechanisms such as enzyme inhibition or disruption of metabolic pathways critical for survival .

Antiplasmodial Activity

The compound has also been evaluated for its antimalarial properties. In vitro assays against Plasmodium falciparum revealed moderate to high activity, with IC50 values indicating effective inhibition of the parasite's growth.

For example, a derivative demonstrated an IC50 value of approximately 1.46 μM against the asexual erythrocytic stage of the parasite. Such findings suggest potential therapeutic applications in malaria treatment .

Antimicrobial Efficacy

A study focusing on various thienopyrimidine derivatives highlighted their effectiveness in inhibiting bacterial growth in vitro. The study utilized a luciferase-based viability assay to quantify reductions in cell viability, reinforcing the compound's potential as an antimicrobial agent.

Antimalarial Studies

In vivo studies using rodent models indicated that certain thienopyrimidine derivatives could significantly reduce parasitemia when administered orally, suggesting their potential for therapeutic use in malaria treatment .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thienopyrimidine derivatives. Specific modifications can enhance antimicrobial potency or selectivity against certain pathogens:

  • Substituting different groups at position 3 can alter interactions with target enzymes.
  • The presence of electron-withdrawing groups like chlorine at position 4 has been shown to improve activity against P. falciparum.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-2-14-6-5-7-15(12-14)24-19(27)13-30-22-25-17-10-11-29-20(17)21(28)26(22)18-9-4-3-8-16(18)23/h3-12H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQGVIYRLWMHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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